5-Oxo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-2-yl pivalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Oxo-6,7,8,9-tetrahydro-5H-benzoannulen-2-yl pivalate is a chemical compound with the molecular formula C16H20O3 and a molecular weight of 260.33 g/mol
Vorbereitungsmethoden
The synthesis of 5-Oxo-6,7,8,9-tetrahydro-5H-benzoannulen-2-yl pivalate typically involves the reaction of 5-oxo-6,7,8,9-tetrahydro-5H-benzoannulene-2-carboxylic acid with pivaloyl chloride in the presence of a base such as pyridine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the pivaloyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography.
Analyse Chemischer Reaktionen
5-Oxo-6,7,8,9-tetrahydro-5H-benzoannulen-2-yl pivalate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pivalate group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction yields .
Wissenschaftliche Forschungsanwendungen
5-Oxo-6,7,8,9-tetrahydro-5H-benzoannulen-2-yl pivalate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in the development of new materials.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Wirkmechanismus
The mechanism of action of 5-Oxo-6,7,8,9-tetrahydro-5H-benzoannulen-2-yl pivalate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved are still under investigation, but preliminary studies suggest that it may influence signaling pathways related to cell growth and differentiation .
Vergleich Mit ähnlichen Verbindungen
5-Oxo-6,7,8,9-tetrahydro-5H-benzoannulen-2-yl pivalate can be compared with other similar compounds, such as:
- 5-Oxo-6,7,8,9-tetrahydro-5H-benzo annulene-2-carboxylic acid : This compound shares a similar core structure but lacks the pivalate group, which can influence its reactivity and applications .
- Methyl 5-oxo-6,7,8,9-tetrahydro-5H-benzo annulene-6-carboxylate : Another related compound with a different ester group, which can affect its chemical properties and potential uses .
The uniqueness of 5-Oxo-6,7,8,9-tetrahydro-5H-benzoannulen-2-yl pivalate lies in its specific structural features and the presence of the pivalate group, which can enhance its stability and reactivity in certain chemical reactions .
Eigenschaften
Molekularformel |
C16H20O3 |
---|---|
Molekulargewicht |
260.33 g/mol |
IUPAC-Name |
(5-oxo-6,7,8,9-tetrahydrobenzo[7]annulen-2-yl) 2,2-dimethylpropanoate |
InChI |
InChI=1S/C16H20O3/c1-16(2,3)15(18)19-12-8-9-13-11(10-12)6-4-5-7-14(13)17/h8-10H,4-7H2,1-3H3 |
InChI-Schlüssel |
DKLNTYKCFSFDCG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C(=O)OC1=CC2=C(C=C1)C(=O)CCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.